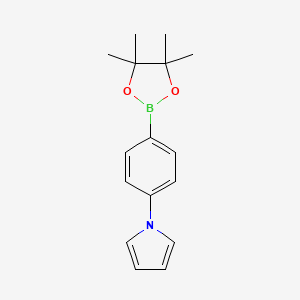
Dimethyl(4-cyanophenyl)silane, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(4-cyanophenyl)silane, or DCPS, is an organosilicon compound with a unique chemical structure that has been widely studied for its potential applications in the field of scientific research. DCPS has a wide range of uses due to its ability to form stable complexes with other compounds, and it has been used in a variety of research applications, including as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials.
Applications De Recherche Scientifique
DCPS has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials. DCPS has also been used for the synthesis of polymers, as an additive for the production of high-performance coatings, and as a stabilizer for the production of pharmaceuticals. In addition, DCPS has been used in the study of catalytic reactions, in the synthesis of organic compounds, and in the study of the structure and properties of nanomaterials.
Mécanisme D'action
The mechanism of action of DCPS is not fully understood. However, it is believed that the complex formed between DCPS and other compounds is stabilized by hydrogen bonding and other interactions. The complex formed between DCPS and other compounds is also believed to be stabilized by the presence of electron-withdrawing groups in the DCPS molecule, which can form strong bonds with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPS have not been extensively studied. However, it is believed that DCPS may have some potential applications in the field of medicine. For example, DCPS has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and it has also been studied for its potential to reduce inflammation. In addition, DCPS has been studied for its potential to act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DCPS in laboratory experiments include its low cost, its stability, and its ability to form stable complexes with other compounds. The main limitation of using DCPS in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving DCPS. These include further studies on its mechanism of action, its potential applications in medicine, its potential to act as an antioxidant, and its potential to be used in the production of high-performance coatings. In addition, further research could also be conducted on its potential to be used as a catalyst for organic synthesis and its potential to be used in the synthesis of polymers.
Méthodes De Synthèse
DCPS can be synthesized using a variety of methods, including the direct reaction of phenylsilane with cyanide, the reaction of 4-cyanophenyltrimethoxysilane with dimethylamine, and the reaction of 4-cyanophenyltrichlorosilane with dimethylamine. The direct reaction of phenylsilane with cyanide is the most commonly used method, and it involves the reaction of phenylsilane with potassium cyanide in an aqueous solution at a temperature of 80°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
Propriétés
IUPAC Name |
4-dimethylsilylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKAFPQGBGMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


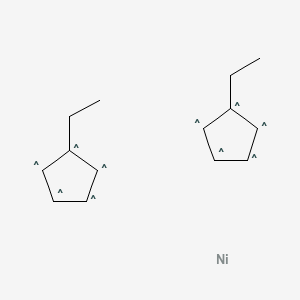


![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
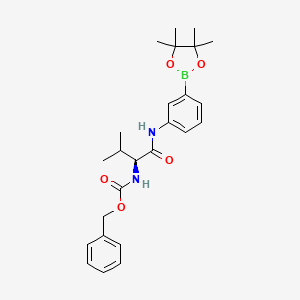
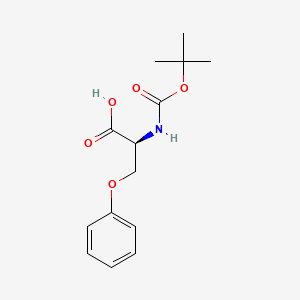
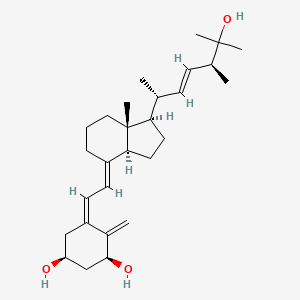


![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)


